2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane

Thermogravimetric Analysis Polyamide Thermal Stability

Non-fluorinated dinitro monomers cannot simultaneously achieve high solubility, thermal stability, and low dielectric constant needed for advanced PEMs and optoelectronic films. 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (CAS 69563-87-7) solves this with its hexafluoroisopropylidene bridge. • Yields soluble polyimides (Td10% > 467 °C) for solution-cast membranes and coatings. • Imparts low dielectric constant and optical transparency for flexible displays and interlayer dielectrics. • Batch-to-batch consistency for demanding polymerization workflows.

Molecular Formula C27H16F6N2O6
Molecular Weight 578.4 g/mol
CAS No. 69563-87-7
Cat. No. B1363443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane
CAS69563-87-7
Molecular FormulaC27H16F6N2O6
Molecular Weight578.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C27H16F6N2O6/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)40-23-13-5-19(6-14-23)34(36)37)18-3-11-22(12-4-18)41-24-15-7-20(8-16-24)35(38)39/h1-16H
InChIKeyFPVZDEONRNIEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane – Fluorinated Dinitro Intermediate


2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (CAS: 69563-87-7), with the molecular formula C27H16F6N2O6 and a molecular weight of 578.42 g/mol, is a fluorinated aromatic dinitro compound . It functions primarily as a critical intermediate, synthesized via the condensation of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with a 4-halogenonitrobenzene [1]. Its defining structural feature, the hexafluoroisopropylidene (-C(CF3)2-) central linkage, is responsible for imparting key performance attributes, such as enhanced solubility, high thermal stability, and a low dielectric constant, to the polymers derived from its reduction product, the corresponding diamine [1].

Key intermediate for fluorinated diamine BAPPH synthesis
Hexafluoroisopropylidene bridge enables solubility and thermal stability
Supports solution-casting and coating workflows for films and membranes

CAS 69563-87-7: Why Non-Fluorinated Substitutes Fail


Generic substitution in high-performance polymer precursor procurement is not feasible. The unique hexafluoroisopropylidene (-C(CF3)2-) bridge in 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is structurally critical and cannot be replicated by non-fluorinated analogs [1]. This specific moiety is the direct origin of a quantifiable and differentiated performance profile in the final polymer. The strong electron-withdrawing effect of the -CF3 groups and the bulky, rigid central linkage disrupts polymer chain packing, leading to significantly enhanced solubility and optical transparency compared to polymers derived from standard dinitro monomers like 4,4'-dinitrodiphenyl ether [2]. Consequently, direct substitution with a cheaper, non-fluorinated alternative will not achieve the same combination of solubility, thermo-oxidative stability, and low dielectric properties, which are the primary reasons for selecting this specific compound for demanding electronic and membrane applications [2].

Non-fluorinated dinitro analogs lack the -C(CF3)2- bridge; solubility and optical transparency may not transfer.

Without electron-withdrawing -CF3 groups and the rigid central linkage, thermal stability and low dielectric properties differ substantially.

Direct substitution with a standard aromatic dinitro monomer may shift polymer chain packing and compromise high-heat or low-dielectric performance.

CAS 69563-87-7 Polymers: Performance Comparison


Thermal Stability of Derived Polyamides

The procurement value of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane as a precursor is substantiated by the superior thermal stability of the polyamides it yields after reduction to BAPPH. In a head-to-head comparative synthesis using the same direct polycondensation method, polyamides derived from the fluorinated diamine BAPPH exhibited a 10% mass loss temperature (Td10%) above 467 °C in nitrogen, which is a quantifiable improvement over many non-fluorinated, wholly aromatic polyamide analogs that typically show Td10% values in the 400-450 °C range [1].

Thermal Stability
Class-level inference
Td10% > 467 °C
Exceeds typical aromatic polyamides by 17–67 °C
TGA in N₂ at 20 °C/min
Thermogravimetric Analysis Polyamide Thermal Stability

Solubility and Solution Processing

A primary differentiator for selecting CAS 69563-87-7 is the enabling solubility it imparts to its derived polymers. The fluorine-containing dinitro precursor is the key to producing polyamides and polyimides that are soluble in common polar aprotic solvents like NMP, DMAc, and DMF [1]. This is in stark contrast to traditional, rigid-rod aromatic polyimides (e.g., Kapton derived from PMDA/ODA), which are intractable and insoluble in their fully imidized form, necessitating more complex and costly processing via their poly(amic acid) precursor stage [2].

Solubility Profile
Class-level inference
Soluble in NMP, DMAc, DMF
Enables solution processing vs. insoluble rigid polyimides
~10% w/v; room temp. or heating
Polyimide Solubility Solution Processing

Ultrasound-Assisted Synthesis for High Purity

For procurement, the availability of a high-purity monomer is critical for reproducible polymerization. A patented method for synthesizing 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane utilizes ultrasound activation (37 kHz) at 80°C for 1 hour [1]. This process is a direct alternative to conventional thermal synthesis methods, which typically require higher temperatures and longer reaction times (often several hours) for similar aromatic nucleophilic substitution reactions [2]. The patent explicitly claims that this method increases the output and purity of the final product [1].

Synthesis Purity
Head-to-head
1 h at 80 °C (ultrasound)
Reduced time & temperature vs. conventional thermal route
May improve monomer purity and batch consistency
Ultrasound-Assisted Synthesis Process Chemistry Monomer Purity

CAS 69563-87-7 Application Scenarios


Polyimides for Proton Exchange Membranes

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is explicitly used as an intermediate in the synthesis of soluble sulfonated naphthalenic polyimides, which are specifically designed as materials for proton exchange membranes (PEMs) . The evidence of its derived polyamides' solubility in polar aprotic solvents and high thermal stability (Td10% > 467 °C) directly supports its utility in this application. The combination of solubility for facile membrane casting and robust thermal/chemical resistance is a critical requirement for durable PEMs, and this precursor provides the structural basis for achieving both, unlike many non-fluorinated alternatives.

Polyamide Films and Coatings for Electronics & Aerospace

Based on the demonstrated thermal stability (Td10% > 467 °C) and solubility of its derived polyamides , this dinitro compound is a strategic choice for developing advanced films and protective coatings. The high Td10% ensures material integrity during high-temperature fabrication steps (e.g., soldering) or operation in demanding environments like aerospace engine components. The solubility enables straightforward solution casting of uniform thin films for applications such as flexible printed circuit boards or as interlayer dielectrics, where the inherent low dielectric constant of the fluorinated polymer provides an additional performance benefit [1].

Transparent Low-Dielectric Polyimides for Optoelectronics

The compound's primary role as a precursor to 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH) positions it for use in synthesizing specialized polyimides for optoelectronics . The hexafluoroisopropylidene group is known to reduce inter-chain charge transfer complex formation, leading to lighter-colored or colorless polyimide films [1]. This is a direct consequence of selecting this specific dinitro precursor, enabling its use in applications like flexible display substrates and optical waveguides where high optical transparency and a low dielectric constant are simultaneous requirements, a performance profile difficult to achieve with non-fluorinated monomers.

Application
Selection Property
Validation Focus
Proton exchange membranes
Solubility & thermal stability
Membrane casting and chemical resistance
Electronic & aerospace coatings
High-temperature stability & solubility
Thin-film uniformity and thermal integrity
Transparent optoelectronic polyimides
Low dielectric constant & optical clarity
Charge-transfer complex reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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